

An In-depth Technical Guide to *tert*-Butyl 2-bromobenzoate

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Compound of Interest

Compound Name: *Tert-butyl 2-bromobenzoate*

Cat. No.: B1275589

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This technical guide provides a comprehensive overview of ***tert*-butyl 2-bromobenzoate**, a valuable building block in organic synthesis. The document details its chemical identity, physicochemical properties, and a representative synthetic protocol.

Chemical Identity and Nomenclature

IUPAC Name: ***tert*-butyl 2-bromobenzoate**^[1]

Synonyms:

- 2-Bromobenzoic acid *tert*-butyl ester
- Benzoic acid, 2-bromo-, 1,1-dimethylethyl ester

Physicochemical Properties

A summary of the key quantitative data for ***tert*-butyl 2-bromobenzoate** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₃ BrO ₂	[2]
Molecular Weight	257.13 g/mol	[1][2]
CAS Number	55666-42-7	[1]
Appearance	Colorless to Yellow Liquid	[1]
Purity	≥95% - 97%	[1]
Storage Temperature	Room Temperature	[1]

Synthesis of tert-Butyl 2-bromobenzoate: Experimental Protocol

The synthesis of tert-butyl esters from carboxylic acids is a fundamental transformation in organic chemistry, often employed to protect the carboxylic acid functionality. Common methods include the reaction of the carboxylic acid with isobutylene under acidic catalysis or with di-tert-butyl dicarbonate.[2][3] The following is a representative experimental protocol for the synthesis of **tert-butyl 2-bromobenzoate** from 2-bromobenzoic acid and isobutylene.

Reaction: 2-Bromobenzoic acid + Isobutylene → **tert-Butyl 2-bromobenzoate**

Materials:

- 2-Bromobenzoic acid
- Liquefied isobutylene
- Anhydrous dichloromethane (DCM) or diethyl ether
- Strong acid catalyst (e.g., concentrated sulfuric acid or a solid acid catalyst)
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)

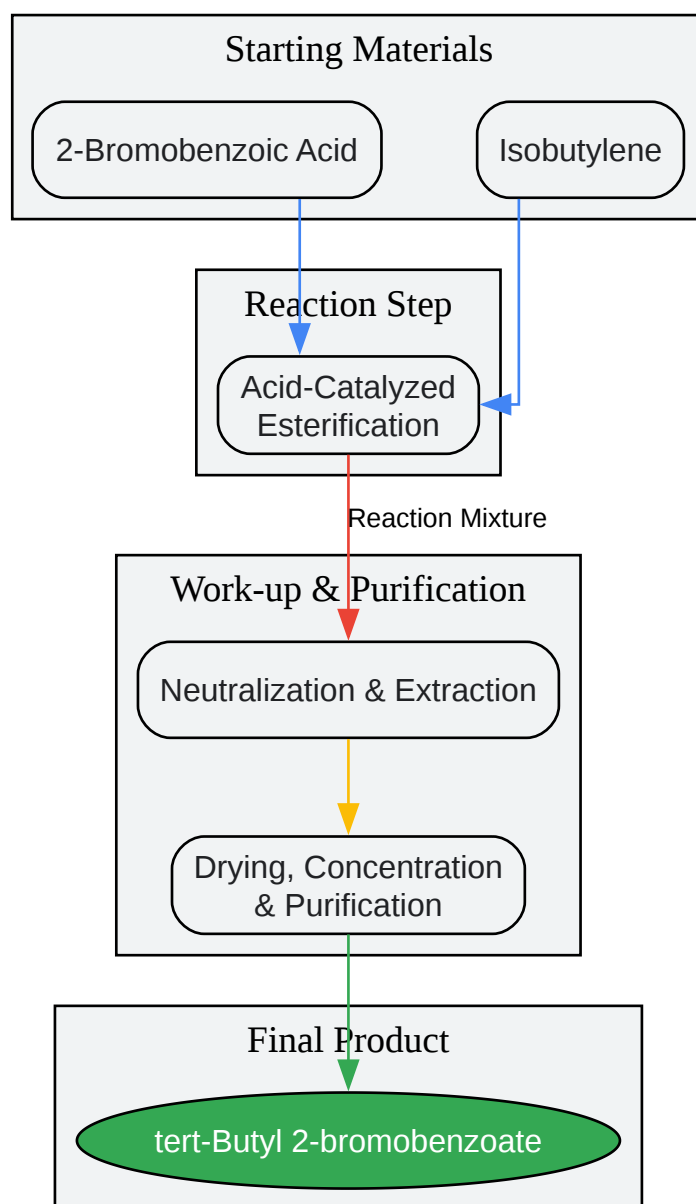
- Anhydrous magnesium sulfate or sodium sulfate
- Pressure-rated reaction vessel

Procedure:

- **Reaction Setup:** In a pressure-rated vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromobenzoic acid in a suitable anhydrous solvent such as dichloromethane.
- **Catalyst Addition:** Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.
- **Addition of Isobutylene:** Cool the mixture to a low temperature (e.g., -78 °C) and add a molar excess of liquefied isobutylene.
- **Reaction:** Seal the vessel and allow the reaction mixture to slowly warm to room temperature. Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.
- **Work-up:** Upon completion, carefully vent the excess isobutylene in a well-ventilated fume hood. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like dichloromethane or diethyl ether. Combine the organic layers.
- **Washing:** Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.
- **Drying and Concentration:** Dry the organic layer over an anhydrous drying agent like magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **tert-butyl 2-bromobenzoate**.

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of **tert-butyl 2-bromobenzoate**.



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Synthetic workflow for **tert-butyl 2-bromobenzoate**.

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